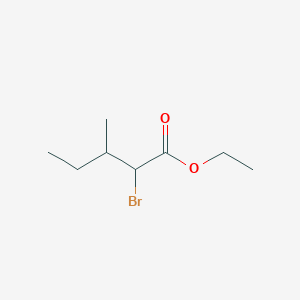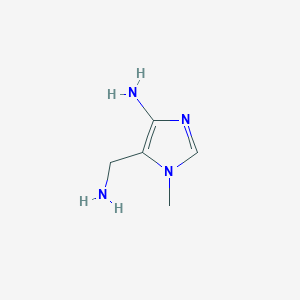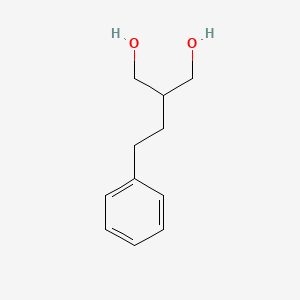![molecular formula C15H25NO2 B13873555 (4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester](/img/structure/B13873555.png)
(4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1-ethenyl-4-bicyclo[2.2.2]octanyl)carbamate: is a chemical compound with a unique structure that includes a bicyclic octane ring and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-ethenyl-4-bicyclo[2.2.2]octanyl)carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic octane derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-ethenyl-4-bicyclo[2.2.2]octanyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may vary, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(1-ethenyl-4-bicyclo[2.2.2]octanyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound may have potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with biological molecules in specific ways, making it a useful tool for probing biological systems.
Medicine: In medicine, tert-butyl N-(1-ethenyl-4-bicyclo[2.2.2]octanyl)carbamate could be explored for its potential therapeutic properties. Research may focus on its ability to modulate biological targets and pathways relevant to disease.
Industry: Industrially, the compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for applications in polymer science, coatings, and other industrial processes.
Mechanism of Action
The mechanism by which tert-butyl N-(1-ethenyl-4-bicyclo[2.2.2]octanyl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
Comparison with Similar Compounds
- tert-Butyl N-(4-ethynyl-1-bicyclo[2.2.2]octanyl)carbamate
- tert-Butyl N-(4-amino-1-bicyclo[2.2.2]octanyl)carbamate
Comparison: Compared to similar compounds, tert-butyl N-(1-ethenyl-4-bicyclo[2.2.2]octanyl)carbamate stands out due to its unique ethenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H25NO2 |
|---|---|
Molecular Weight |
251.36 g/mol |
IUPAC Name |
tert-butyl N-(4-ethenyl-1-bicyclo[2.2.2]octanyl)carbamate |
InChI |
InChI=1S/C15H25NO2/c1-5-14-6-9-15(10-7-14,11-8-14)16-12(17)18-13(2,3)4/h5H,1,6-11H2,2-4H3,(H,16,17) |
InChI Key |
AGAFODNVXPULNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[3-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]acetate](/img/structure/B13873477.png)

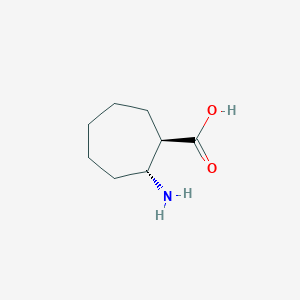
![7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13873498.png)
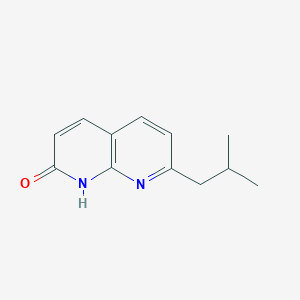
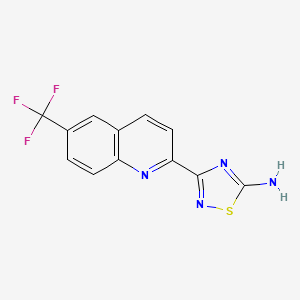
![(3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B13873517.png)
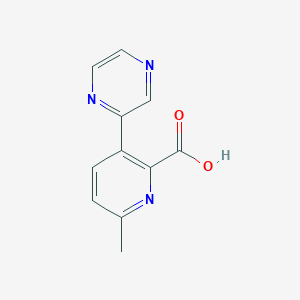
![1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone](/img/structure/B13873533.png)
